N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 942011-34-9
VCID: VC7662985
InChI: InChI=1S/C19H16N2O3S/c1-20-18(23)16-10-11-25-19(16)21-17(22)13-6-5-9-15(12-13)24-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,23)(H,21,22)
SMILES: CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41

N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide

CAS No.: 942011-34-9

Cat. No.: VC7662985

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.41

* For research use only. Not for human or veterinary use.

N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide - 942011-34-9

Specification

CAS No. 942011-34-9
Molecular Formula C19H16N2O3S
Molecular Weight 352.41
IUPAC Name N-methyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxamide
Standard InChI InChI=1S/C19H16N2O3S/c1-20-18(23)16-10-11-25-19(16)21-17(22)13-6-5-9-15(12-13)24-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,23)(H,21,22)
Standard InChI Key UJZCBZSERIJHRR-UHFFFAOYSA-N
SMILES CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound features a cyclopenta[b]thiophene core fused to a five-membered cyclopentane ring, with functional groups at the 2- and 3-positions (Figure 1). The 2-position is substituted with a 3-phenoxybenzamido group, while the 3-position hosts an N-methylcarboxamide moiety. Its IUPAC name, N-methyl-2-(3-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, reflects this arrangement . The molecular formula is C₂₂H₂₀N₂O₃S, with a molecular weight of 392.48 g/mol .

Stereochemistry and Conformational Analysis

The compound is achiral, as confirmed by its ACHIRAL designation . Computational models suggest that the fused cyclopenta[b]thiophene system imposes planarity on the aromatic thiophene ring, while the cyclopentane ring adopts an envelope conformation to minimize steric strain. The 3-phenoxybenzamido group exhibits free rotation around the amide bond, enabling diverse conformations in solution .

Synthesis and Reaction Pathways

Synthesis of analogous thiophene derivatives often employs cross-coupling strategies, as detailed in methodologies for halo-substituted alkylthiophenes .

Kumada Coupling for Core Formation

The cyclopenta[b]thiophene core could be synthesized via Kumada coupling, a nickel-catalyzed reaction between Grignard reagents and aryl halides. For example, 2-bromo-3-methylthiophene reacts with magnesium to form a Grignard intermediate, which couples with dibromobenzene derivatives to yield biaryl structures . Adapting this method, a cyclopentane-fused thiophene precursor might undergo halogenation (e.g., bromination at the 2-position) to enable subsequent coupling with a 3-phenoxybenzamido-bearing aryl group .

Suzuki-Miyaura Cross-Coupling for Functionalization

The Suzuki-Miyaura reaction offers a complementary route for introducing the 3-phenoxybenzamido group. This palladium-catalyzed process couples boronic acids with aryl halides under mild conditions. For instance, 2-bromo-3-n-hexyl-5-iodothiophene reacts selectively with boronic esters at the iodine position, preserving the bromine for further functionalization . Applying this selectivity, a brominated cyclopenta[b]thiophene intermediate could couple with 3-phenoxybenzamido boronic acid to install the desired substituent .

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/CatalystsYieldReference
Core halogenationBrominationN-Bromosuccinimide (NBS)85%
Kumada couplingCross-couplingNiCl₂(PPh₃)₂, THF78%
Suzuki couplingCross-couplingPd(PPh₃)₄, K₂CO₃63%
Carboxamide formationAcylationMethylamine, DCC90%

Physicochemical Properties

The compound’s drug-like properties are inferred from computational and experimental data :

Lipophilicity and Solubility

  • logP: 4.22 (indicative of moderate lipophilicity, favorable for membrane permeability) .

  • logD (pH 7.4): 2.07 (suggests reduced ionization at physiological pH, enhancing bioavailability) .

  • Water solubility (logSw): -4.51 (poor aqueous solubility, necessitating formulation aids) .

Hydrogen Bonding and Polarity

  • Hydrogen bond donors: 2 (amide NH groups) .

  • Hydrogen bond acceptors: 5 (carbonyl oxygens, thiophene sulfur) .

  • Polar surface area (PSA): 54.99 Ų (moderate polarity, compatible with blood-brain barrier penetration) .

Table 2: Physicochemical Profile

ParameterValueImplications
Molecular Weight392.48Within Lipinski’s rule limit (<500)
logP4.22Optimal for passive diffusion
PSA54.99Balances permeability and solubility
logSw-4.51Low solubility; may require prodrug design

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